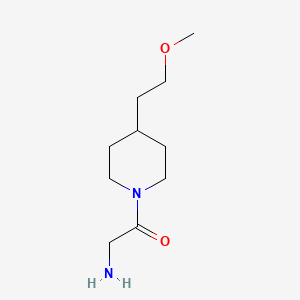

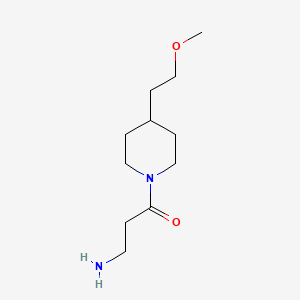

3-Amino-1-(4-(2-metoxietil)piperidin-1-il)propan-1-ona

Descripción general

Descripción

3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la diabetes

Este compuesto tiene aplicaciones potenciales en el tratamiento de la diabetes tipo 2. Los derivados de piperidina, como el que nos ocupa, han sido estudiados por sus efectos inhibitorios sobre la enzima DPP-4 . Los inhibidores de la DPP-4 son una clase de medicamentos que ayudan a aumentar la producción de insulina y a disminuir la producción de glucosa en el hígado, lo que puede ser beneficioso para controlar los niveles de azúcar en sangre en pacientes diabéticos.

Investigación anticancerígena

Los compuestos basados en piperidina se están explorando por sus propiedades anticancerígenas. Pueden funcionar interfiriendo con las vías de señalización de las células cancerosas o induciendo apoptosis (muerte celular programada) en las células cancerosas . La estructura específica de 3-Amino-1-(4-(2-metoxietil)piperidin-1-il)propan-1-ona podría ser clave para desarrollar nuevos fármacos contra el cáncer.

Agentes antivirales y antimicrobianos

El núcleo de piperidina es una característica común en muchos agentes antivirales y antimicrobianos. La investigación de compuestos como This compound podría conducir al desarrollo de nuevos fármacos para combatir las infecciones virales y bacterianas .

Tratamiento de enfermedades neurodegenerativas

Existe una investigación en curso sobre el uso de derivados de piperidina para el tratamiento de enfermedades neurodegenerativas como el Alzheimer. Estos compuestos pueden interactuar con varios sistemas de neurotransmisores y pueden ayudar a reducir la progresión de tales enfermedades .

Aplicaciones analgésicas y antiinflamatorias

Los derivados de piperidina son conocidos por poseer propiedades analgésicas (alivian el dolor) y antiinflamatorias. Se pueden utilizar para desarrollar nuevos medicamentos que ayuden a aliviar el dolor y reducir la inflamación en afecciones como la artritis .

Efectos antihipertensivos

Algunos derivados de piperidina han mostrado promesa en la reducción de la presión arterial alta. Pueden funcionar relajando los vasos sanguíneos o actuando sobre el sistema nervioso central para reducir la presión arterial .

Medicamentos antipsicóticos

La estructura de los compuestos de piperidina se puede optimizar para interactuar con los receptores en el cerebro que están involucrados en los procesos del estado de ánimo y el pensamiento. Esto los convierte en candidatos potenciales para el desarrollo de medicamentos antipsicóticos .

Propiedades anticoagulantes

La investigación sobre los derivados de piperidina también incluye su uso como anticoagulantes. Estas sustancias pueden prevenir los coágulos de sangre, lo cual es crucial para tratar y prevenir afecciones como la trombosis venosa profunda y la embolia pulmonar .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cdk8 , a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

It is suggested that the mechanism of action is most likely mediated through cdk8 inhibition . Inhibition of CDK8 can disrupt cell cycle progression, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

Given its potential role as a cdk8 inhibitor , it may impact pathways related to cell cycle regulation.

Result of Action

As a potential cdk8 inhibitor , it may induce cell cycle arrest and potentially cell death.

Análisis Bioquímico

Biochemical Properties

3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to gradual changes in cellular responses, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity .

Metabolic Pathways

3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .

Transport and Distribution

The transport and distribution of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

3-amino-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRKORXHNJSUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCN(CC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

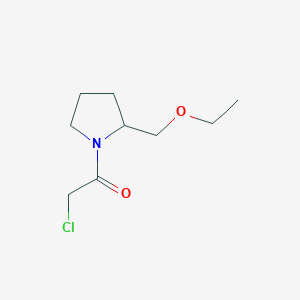

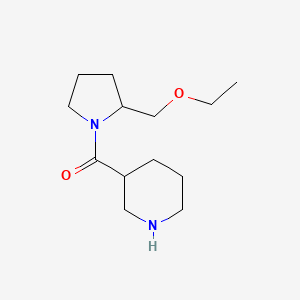

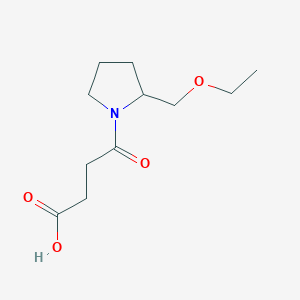

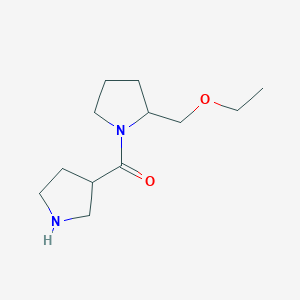

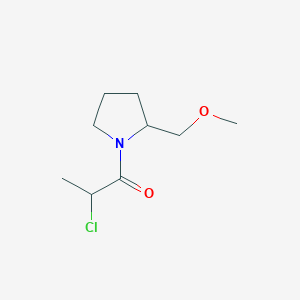

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

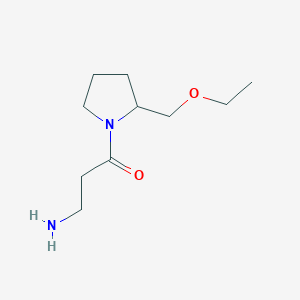

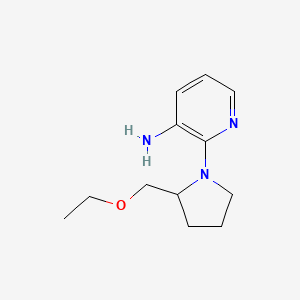

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.